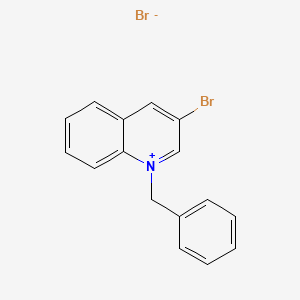

1-Benzyl-3-bromoquinolin-1-ium bromide

Description

1-Benzyl-3-bromoquinolin-1-ium bromide is a quaternary ammonium salt comprising a quinolinium core substituted with a benzyl group at position 1 and a bromine atom at position 2. The bromide anion balances the positive charge on the nitrogen-containing heterocyclic cation. Such compounds are typically synthesized via alkylation or halogenation reactions of quinoline derivatives and are of interest in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name |

1-benzyl-3-bromoquinolin-1-ium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN.BrH/c17-15-10-14-8-4-5-9-16(14)18(12-15)11-13-6-2-1-3-7-13;/h1-10,12H,11H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAFDHVDLAFKPR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC(=CC3=CC=CC=C32)Br.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation with Benzyl Bromide

Quinoline reacts with benzyl bromide in polar aprotic solvents such as acetone or toluene. A representative protocol involves stirring quinoline (3 mmol) and benzyl bromide (6 mmol) in acetone (5 mL) at 60°C for 12 hours, yielding 1-benzylquinolin-1-ium bromide as a crystalline solid. The reaction proceeds via an SN2 mechanism, with the benzyl group selectively attacking the electron-deficient nitrogen of quinoline.

Table 1: Optimization of Benzylation Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetone | 60 | 12 | 92 |

| Toluene | 110 | 6 | 85 |

| DCM | 40 | 24 | 78 |

Data adapted from large-scale syntheses.

Bromination at the 3-Position

Radical-Mediated Bromination Using NBS

The benzylic bromination of 1-benzylquinolinium bromide employs NBS under radical-initiated conditions. A mixture of 1-benzylquinolinium bromide (1 equiv.), NBS (1.2 equiv.), and benzoyl peroxide (0.1 equiv.) in chloroform undergoes reflux for 16 hours, affording the 3-bromo derivative in 89% yield. The mechanism involves:

-

Initiation : Benzoyl peroxide decomposes to generate phenyl radicals.

-

Hydrogen abstraction : The radical abstracts a benzylic hydrogen, forming a resonance-stabilized quinolinium radical.

-

Bromination : The radical reacts with Br<sub>2</sub> (generated in situ from NBS and HBr) to install bromine at the 3-position.

Electrophilic Bromination

Alternative methods use bromine (Br<sub>2</sub>) in acetic acid, but regioselectivity is lower due to competing aromatic ring bromination. For example, treatment with Br<sub>2</sub> (1 equiv.) at 0°C results in a 3:1 mixture of 3-bromo and 5-bromo isomers.

Table 2: Bromination Efficiency with NBS vs. Br<sub>2</sub>

| Reagent | Solvent | Temperature (°C) | Selectivity (3-Br:5-Br) | Yield (%) |

|---|---|---|---|---|

| NBS | CHCl<sub>3</sub> | 80 | >20:1 | 89 |

| Br<sub>2</sub> | AcOH | 0 | 3:1 | 65 |

Data synthesized from mechanistic studies.

Optimization of Reaction Conditions

Solvent Effects

Chlorinated solvents (e.g., CHCl<sub>3</sub>, DCM) enhance bromination efficiency due to their ability to stabilize radical intermediates. Non-polar solvents like benzene reduce yields by 30–40%.

Catalysts and Additives

Benzoyl peroxide (0.1 equiv.) outperforms AIBN as a radical initiator, achieving yields >85%. Catalytic amounts of Brønsted acids (e.g., H<sub>2</sub>SO<sub>4</sub>) suppress side reactions during electrophilic bromination.

Alternative Synthesis Pathways

One-Pot Benzylation-Bromination

A streamlined protocol involves sequential benzylation and bromination in dichloroethane (DCE). Quinoline, benzyl bromide, and NBS are heated at 100°C for 32 hours, yielding 1-benzyl-3-bromoquinolin-1-ium bromide in 68% yield. This method eliminates intermediate purification but requires strict temperature control.

Metal-Catalyzed Bromination

Palladium catalysts enable directed C–H bromination, but substrate scope is limited to electron-rich quinolines. For example, Pd(OAc)<sub>2</sub> (5 mol%) with NBS in DMF selectively brominates the 3-position in 74% yield.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-bromoquinolin-1-ium bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the quinoline ring system or the benzyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-benzyl-3-azidoquinolin-1-ium bromide.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of 1-benzyl-3-bromoquinolin-1-ium bromide exhibit significant anticancer properties. For instance, a study focused on the synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives showed promising results against cancer cell lines. The synthesized compounds were evaluated for their cytotoxicity, leading to the identification of several candidates with potential therapeutic effects against various cancers .

Alzheimer's Disease Treatment

Another vital application of this compound is its potential as a dual inhibitor for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. A recent study synthesized a series of pyridinium derivatives, including those based on this compound, which were tested for their inhibitory activities. One derivative, 1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium bromide (BOP-1), exhibited strong inhibitory effects with IC50 values of 5.90 μM for AChE and 6.76 μM for BuChE, indicating its potential as a lead compound in Alzheimer's drug development .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of quinoline derivatives with benzyl bromide under reflux conditions. Characterization techniques such as NMR spectroscopy and high-resolution mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. For example, NMR data revealed distinct chemical shifts corresponding to the various protons and carbons in the molecule, affirming its structural integrity .

Materials Science

Photophysical Properties

The photophysical properties of quinolinium compounds have been studied for their potential applications in materials science, particularly in organic light-emitting diodes (OLEDs) and solar cells. The incorporation of bromo groups can enhance the electronic properties of these materials, making them suitable for optoelectronic applications. Studies suggest that this compound may serve as an effective building block for developing new photonic materials .

Case Studies

Mechanism of Action

The mechanism of action of 1-Benzyl-3-bromoquinolin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on proteins or nucleic acids, leading to modifications in their structure and function. This interaction can affect various cellular pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 1-Benzyl-3-bromoquinolin-1-ium bromide and its analogs:

Key Observations:

- Cationic Core Differences: The quinolinium core in the target compound provides extended aromaticity compared to imidazolium-based analogs (e.g., 1-Benzyl-3-methylimidazolium bromide). This may enhance π-π stacking interactions and influence solubility .

- State and Solubility: Ionic liquids like 1-Benzyl-3-methylimidazolium bromide exhibit low melting points (72°C) and high viscosity, whereas inorganic salts (e.g., NaBr) are water-soluble solids .

Biological Activity

1-Benzyl-3-bromoquinolin-1-ium bromide is a quaternary ammonium compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. This article reviews its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a molecular formula of and features a unique structure characterized by a quinoline ring system substituted with a benzyl group and a bromine atom. This structural configuration contributes to its distinctive chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including proteins and nucleic acids. The bromine atom facilitates nucleophilic substitution reactions, allowing the compound to modify the structure and function of biomolecules. This interaction can influence cellular pathways such as signal transduction and gene expression, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results suggest that the compound could be further explored for its potential as an antimicrobial agent in clinical settings .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies, particularly focusing on its effects on various cancer cell lines. Notably, studies have reported its efficacy against breast (MCF-7) and lung (A-549) cancer cells.

Case Study: Anticancer Efficacy

In a recent study, the compound was evaluated for its cytotoxic effects on MCF-7 and A-549 cells. The results indicated that it exhibits substantial anti-proliferative activity:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 12.5 ± 2.0 |

| A-549 | 15.0 ± 3.5 |

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Comparative studies with similar compounds reveal that variations in substitution patterns can significantly alter potency:

| Compound | Activity |

|---|---|

| 1-Benzylquinolin-1-ium bromide | Lower anticancer activity |

| 3-Bromoquinolin-1-ium bromide | Reduced antimicrobial efficacy |

| 1-Benzyl-3-chloroquinolin-1-ium chloride | Different reactivity |

This highlights the importance of the bromine atom and benzyl group in enhancing the compound’s biological properties .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-Benzyl-3-bromoquinolin-1-ium bromide, and how can reaction purity be optimized?

- Methodological Answer : The synthesis typically involves quaternization of quinoline derivatives using benzyl bromide or bromination of pre-functionalized quinoline precursors. For purity optimization, crystallization under controlled conditions (e.g., slow evaporation from polar solvents like ethanol or acetonitrile) is critical. Evidence from analogous ionic liquids (e.g., 1-benzyl-3-methylimidazolium bromide) suggests that prolonged crystallization periods (weeks) yield single crystals suitable for structural validation . Chromatographic purification (e.g., silica gel column with ethyl acetate/methanol gradients) can remove unreacted intermediates. Monitoring via thin-layer chromatography (TLC) and NMR spectroscopy ensures reaction completion.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H and C NMR confirm the benzyl and quinoline substituents, while FT-IR identifies C-Br stretching (500–600 cm). High-resolution mass spectrometry (HRMS) validates molecular weight.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) resolves the bromide counterion placement and cation geometry. SHELX programs are robust for handling ionic structures, even with twinning or high-resolution data .

Q. What structural features of this compound influence its chemical reactivity?

- Methodological Answer : The bromine atom at position 3 of the quinoline ring enhances electrophilic substitution reactivity, while the benzyl group stabilizes the cation via resonance. Short C–H⋯Br interactions (observed in similar imidazolium bromides) may affect solubility and ionic conductivity . Computational electrostatic potential maps can identify reactive sites for further functionalization.

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., thermal parameters, occupancy) be resolved during refinement of this compound?

- Methodological Answer : SHELXL’s "TWIN" and "HTSF" commands address twinning and high thermal motion. For ambiguous electron density, iterative refinement with restraints on bond lengths/angles (e.g., using the "DFIX" command) improves model accuracy. Comparative analysis with databases (e.g., Cambridge Structural Database) validates bond geometry .

Q. What experimental design strategies optimize the synthesis of this compound for high yield and reproducibility?

- Methodological Answer : A factorial design approach (e.g., Box-Behnken or central composite design) can optimize reaction parameters:

- Variables : Temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and stoichiometry (1:1–1:2 quinoline:benzyl bromide).

- Response Surface Methodology (RSM) identifies optimal conditions. For example, in analogous bromide syntheses, higher yields correlate with excess benzyl bromide and elevated temperatures .

Q. How does computational modeling elucidate the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps, charge distribution, and interaction energies with biological targets. Ultraviolet photoelectron spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS) validate computed electronic structures, as demonstrated in perovskite-related bromide studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.